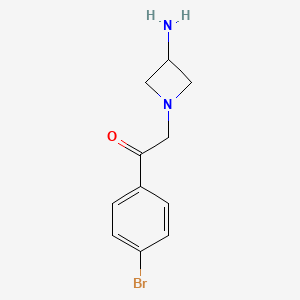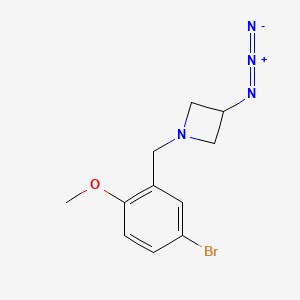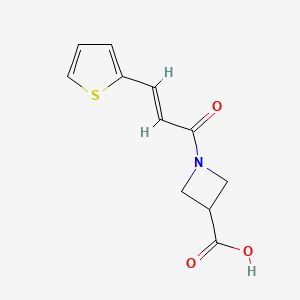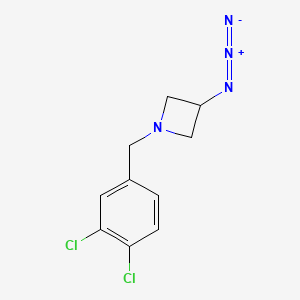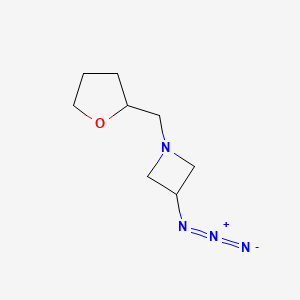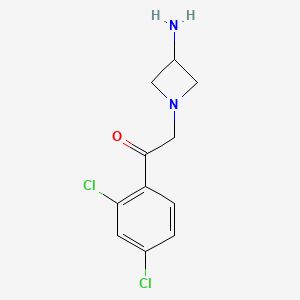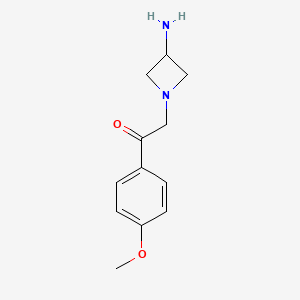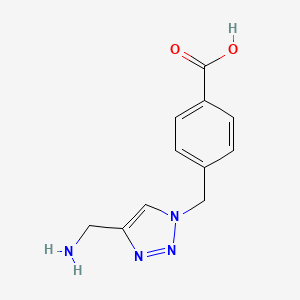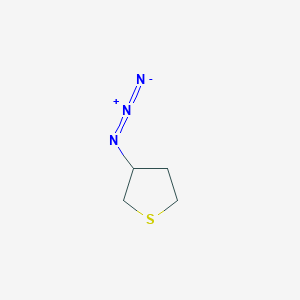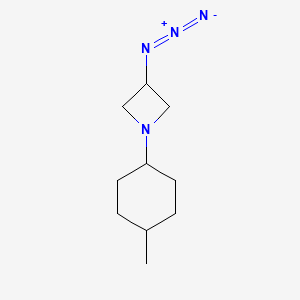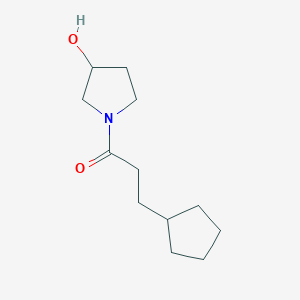
3-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
Übersicht
Beschreibung
3-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one, commonly known as CPP, is a chemical compound that has been studied extensively in the field of scientific research. CPP is a cyclic amine that has been found to have a wide range of applications in laboratory experiments due to its unique properties. In
Wissenschaftliche Forschungsanwendungen
CPP has been used in a variety of scientific research applications. It has been used in the development of drugs, such as anti-depressants, and as a tool to study the effects of drugs on the brain. In addition, CPP has been used to study the effects of various hormones, such as insulin, on the body. CPP has also been used to study the effects of various drugs on the body, such as painkillers and anti-inflammatory drugs.
Wirkmechanismus
CPP works by interacting with the serotonin transporter, which is responsible for transporting serotonin, a neurotransmitter, from one neuron to another. When CPP binds to the serotonin transporter, it prevents the transporter from functioning properly. This leads to an increase in the amount of serotonin in the brain, which can lead to a variety of effects, such as an increase in mood, improved sleep, and improved cognitive function.
Biochemical and Physiological Effects
CPP has been found to have a variety of biochemical and physiological effects. It has been found to increase serotonin levels in the brain, which can lead to an increase in mood and improved cognitive function. CPP has also been found to have anti-inflammatory effects, and to reduce pain and inflammation in the body. In addition, CPP has been found to have a neuroprotective effect, which can help protect the brain from damage caused by toxins and other environmental factors.
Vorteile Und Einschränkungen Für Laborexperimente
CPP has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high degree of purity. In addition, CPP has a wide range of applications in laboratory experiments, and it has been found to be safe and effective in a variety of studies. However, CPP also has some limitations. It is not as widely available as some other compounds, and it can be expensive to purchase. In addition, CPP can be toxic if ingested, and it can cause skin irritation if it comes into contact with the skin.
Zukünftige Richtungen
CPP has a wide range of potential applications in the field of scientific research. One potential future direction is the development of drugs that target the serotonin transporter and increase serotonin levels in the brain. This could potentially lead to the development of new drugs to treat depression and other mental health disorders. In addition, CPP could be used to study the effects of various hormones on the body, as well as the effects of various drugs on the body. Finally, CPP could be used to study the effects of various environmental toxins on the body, and to develop new ways to protect the body from damage caused by toxins.
Eigenschaften
IUPAC Name |
3-cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-11-7-8-13(9-11)12(15)6-5-10-3-1-2-4-10/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEMAYUMORBKNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






